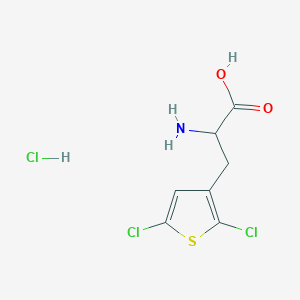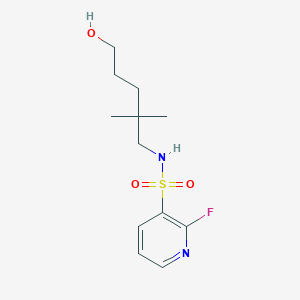
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide, also known as JNJ-63533054, is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been synthesized using a unique method that involves the use of various chemical reagents and catalysts.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide involves the inhibition of certain enzymes and receptors that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation, leading to the induction of cell death in cancer cells. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, leading to the regulation of neuronal activity and the potential treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects in various preclinical models. This compound has been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to possess anti-inflammatory properties, leading to the reduction of inflammation in various tissues. Furthermore, this compound has been shown to modulate neuronal activity, leading to the potential treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potent anti-tumor activity, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and the use of various chemical reagents and catalysts.
Future Directions
There are several future directions for the research and development of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of new analogs of this compound with improved potency and selectivity is another future direction for the research and development of this compound.
Conclusion:
In conclusion, this compound is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been extensively studied for its potential to treat cancer, inflammation, and neurological disorders. The mechanism of action of this compound involves the inhibition of certain enzymes and receptors that are involved in various cellular processes. This compound has several advantages and limitations for lab experiments and has several future directions for research and development.
Synthesis Methods
The synthesis of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide involves the reaction of 3-pyridinesulfonyl chloride with 5-hydroxy-2,2-dimethylpentylamine in the presence of a base. The resulting intermediate is then reacted with 2-fluoro-4-nitrophenylboronic acid in the presence of a palladium catalyst to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and the use of various chemical reagents and catalysts.
Scientific Research Applications
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-tumor activity in preclinical models of cancer, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory properties and has the potential to be used in the treatment of various inflammatory diseases. Furthermore, this compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O3S/c1-12(2,6-4-8-16)9-15-19(17,18)10-5-3-7-14-11(10)13/h3,5,7,15-16H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSAIUMXCFALKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CNS(=O)(=O)C1=C(N=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


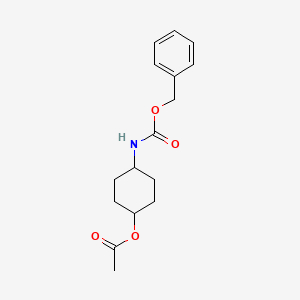
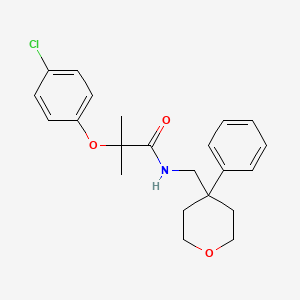
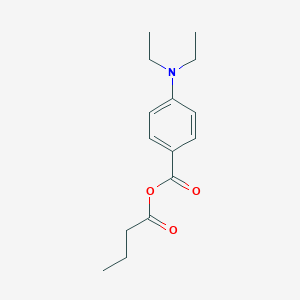
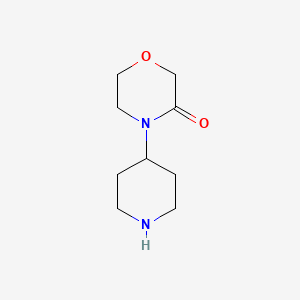
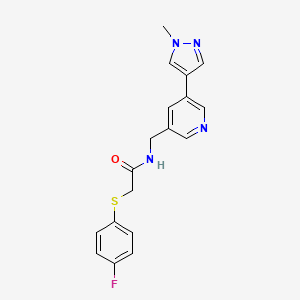
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)


![3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol](/img/structure/B2777404.png)


![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2777411.png)
